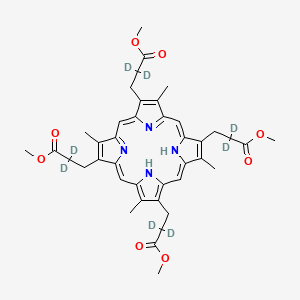
Coproporphyrin I tetramethyl ester-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coproporphyrin I tetramethyl ester-d8 is a deuterated form of Coproporphyrin I tetramethyl ester, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coproporphyrin I tetramethyl ester-d8 typically involves the esterification of Coproporphyrin I with methanol-d4 (deuterated methanol) in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Coproporphyrin I tetramethyl ester-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it into other porphyrin forms with different oxidation states.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered functional groups or oxidation states, which can be used for further chemical or biological studies.
科学的研究の応用
Coproporphyrin I tetramethyl ester-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: It helps in understanding the role of porphyrins in biological systems, including their involvement in metabolic pathways.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the study of diseases related to porphyrin metabolism.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of photodynamic therapy agents.
作用機序
The mechanism of action of Coproporphyrin I tetramethyl ester-d8 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes involved in heme biosynthesis and degradation. The deuterated form allows for precise tracking and analysis of these interactions using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
類似化合物との比較
Similar Compounds
Coproporphyrin I tetramethyl ester: The non-deuterated form, used in similar applications but without the isotopic labeling.
Coproporphyrin III tetramethyl ester: Another porphyrin derivative with different substitution patterns on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness
The uniqueness of Coproporphyrin I tetramethyl ester-d8 lies in its deuterated nature, which provides stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways and interactions is required.
特性
分子式 |
C40H46N4O8 |
|---|---|
分子量 |
718.9 g/mol |
IUPAC名 |
methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |
InChIキー |
GUNJUBKEECHMKZ-DBVREXLBSA-N |
異性体SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


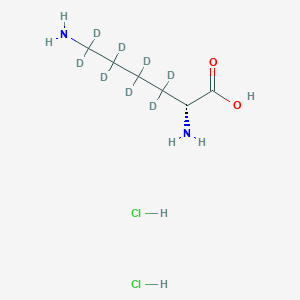
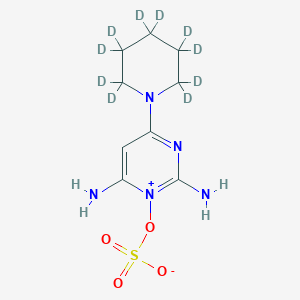
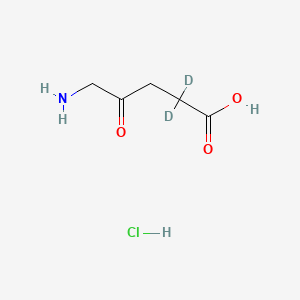
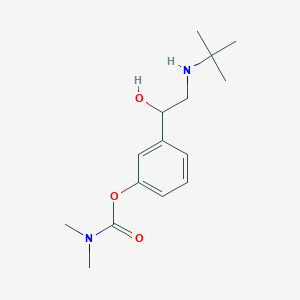
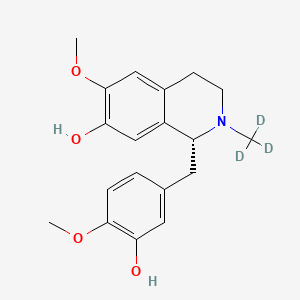
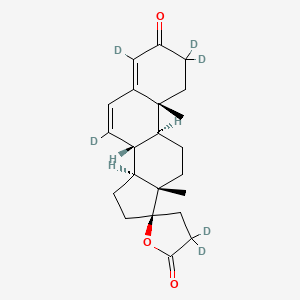
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

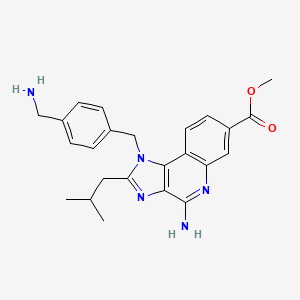
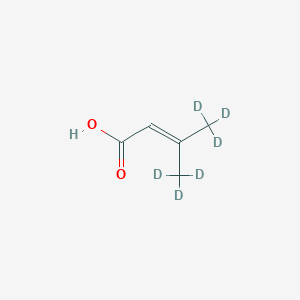
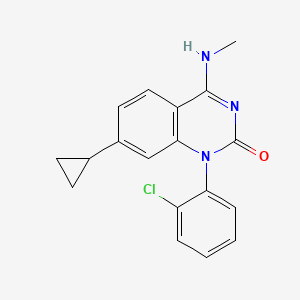
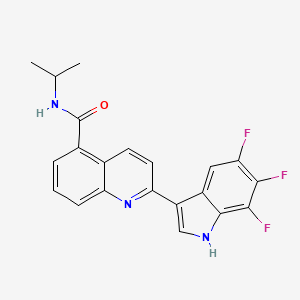
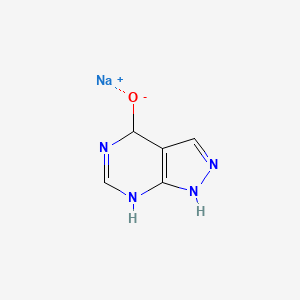
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
